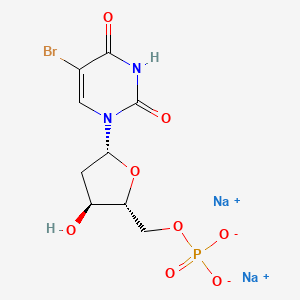
Sel de disodium de l'acide 5-bromo-2'-désoxy-5'-uridylique
Vue d'ensemble
Description
5-Bromo-2’-désoxyuridine 5’-(dihydrogénophosphate): est un analogue nucléosidique synthétique de la thymidine. Il est couramment utilisé en recherche scientifique pour étudier la prolifération cellulaire, la synthèse de l'ADN et divers processus cellulaires. Ce composé est particulièrement précieux dans les domaines de la biologie moléculaire, de la génétique et de la recherche sur le cancer en raison de sa capacité à être incorporé dans l'ADN pendant la phase S du cycle cellulaire .
Applications De Recherche Scientifique
Chemistry:
- Used as a marker for DNA synthesis and cell proliferation studies.
- Incorporated into DNA to study the effects of various chemical modifications .
Biology:
- Widely used in cell biology to label dividing cells.
- Helps in tracking cell cycle progression and identifying proliferating cells .
Medicine:
- Utilized in cancer research to study tumor growth and response to treatments.
- Acts as a radiosensitizer in cancer therapy, enhancing the effects of radiation on cancer cells .
Industry:
- Employed in the development of diagnostic tools and assays for detecting cell proliferation.
- Used in the production of research reagents and kits for molecular biology studies .
Mécanisme D'action
Target of Action
The primary target of the compound 5-Bromo-2’-deoxy-5’-uridylic acid disodium salt is cellular DNA . It is a thymidine analogue, which means it can be incorporated into DNA in place of thymidine . This property allows it to be used in genetic research as a mutagen .
Mode of Action
5-Bromo-2’-deoxy-5’-uridylic acid disodium salt interacts with its target, the cellular DNA, by being selectively incorporated into the DNA during the S-phase of the cell cycle . This incorporation instead of thymidine can lead to mutations, which is why it is used as a mutagen in genetic research .
Biochemical Pathways
The compound 5-Bromo-2’-deoxy-5’-uridylic acid disodium salt affects the DNA synthesis pathway . By being incorporated into DNA, it can cause changes in the genetic material of the cells. This can lead to various downstream effects, such as changes in protein synthesis and cell function .
Result of Action
The molecular effect of the action of 5-Bromo-2’-deoxy-5’-uridylic acid disodium salt is the incorporation into DNA, leading to potential mutations . On a cellular level, this can affect cell proliferation, as the compound is used to label cells in the S-phase of the cell cycle .
Analyse Biochimique
Biochemical Properties
5-Bromo-2’-deoxy-5’-uridylic acid disodium salt plays a significant role in biochemical reactions, particularly in the inhibition of DNA synthesis. It interacts with various enzymes and proteins involved in DNA replication and repair. One of the primary enzymes it interacts with is DNA polymerase, where it acts as a chain terminator during DNA synthesis. This interaction prevents the addition of further nucleotides, thereby halting DNA replication. Additionally, it can be incorporated into DNA strands by DNA polymerase, leading to mutations and strand breaks .
Cellular Effects
The effects of 5-Bromo-2’-deoxy-5’-uridylic acid disodium salt on cells are profound. It influences cell function by interfering with DNA replication and repair processes. This compound can induce cell cycle arrest and apoptosis in rapidly dividing cells, making it a useful tool in cancer research. It affects cell signaling pathways by causing DNA damage, which activates the DNA damage response (DDR) pathways. This activation leads to changes in gene expression and cellular metabolism, ultimately affecting cell survival and proliferation.
Molecular Mechanism
At the molecular level, 5-Bromo-2’-deoxy-5’-uridylic acid disodium salt exerts its effects through incorporation into DNA. Once incorporated, it causes mispairing during DNA replication, leading to mutations. It also inhibits the activity of DNA polymerase by acting as a chain terminator. This inhibition prevents the elongation of the DNA strand, effectively stopping DNA synthesis. Additionally, the presence of the bromine atom in the molecule enhances its ability to induce DNA strand breaks, further contributing to its cytotoxic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-2’-deoxy-5’-uridylic acid disodium salt can vary over time. The compound is relatively stable under standard storage conditions but can degrade over extended periods or under harsh conditions. Long-term exposure to this compound in cell cultures can lead to cumulative DNA damage, resulting in increased cell death and altered cellular functions. In in vitro studies, the temporal effects are often monitored to understand the kinetics of DNA damage and repair .
Dosage Effects in Animal Models
The effects of 5-Bromo-2’-deoxy-5’-uridylic acid disodium salt in animal models are dose-dependent. At low doses, it can cause mild DNA damage and activate repair mechanisms. At higher doses, it induces significant DNA damage, leading to cell death and tissue toxicity. Threshold effects are observed where a certain dosage level results in a marked increase in adverse effects. Toxicity studies in animal models help determine the safe and effective dosage ranges for research applications.
Metabolic Pathways
5-Bromo-2’-deoxy-5’-uridylic acid disodium salt is involved in metabolic pathways related to nucleotide metabolism. It is phosphorylated by cellular kinases to form its active triphosphate form, which is then incorporated into DNA. The compound interacts with enzymes such as thymidine kinase and DNA polymerase during its metabolic activation and incorporation into DNA. These interactions affect the overall metabolic flux and levels of nucleotides within the cell .
Transport and Distribution
Within cells, 5-Bromo-2’-deoxy-5’-uridylic acid disodium salt is transported and distributed through various mechanisms. It is taken up by cells via nucleoside transporters and then phosphorylated to its active form. The compound can accumulate in the nucleus, where it exerts its effects on DNA synthesis and repair. Its distribution within tissues depends on factors such as tissue permeability and the presence of specific transporters .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles: La synthèse du 5-Bromo-2’-désoxyuridine 5’-(dihydrogénophosphate) implique généralement la bromation de la 2’-désoxyuridine suivie d'une phosphorylation. La bromation est réalisée à l'aide de brome ou d'un agent bromant dans des conditions contrôlées. Le produit phosphorylé est ensuite purifié pour obtenir le composé souhaité .
Méthodes de production industrielle: La production industrielle du 5-Bromo-2’-désoxyuridine 5’-(dihydrogénophosphate) suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique des mesures strictes de contrôle de la qualité pour garantir une grande pureté et une constance du produit final. Le composé est souvent produit sous forme cristalline et stocké dans des conditions spécifiques pour maintenir sa stabilité .
Analyse Des Réactions Chimiques
Types de réactions:
Réactions de substitution: L'atome de brome dans le 5-Bromo-2’-désoxyuridine 5’-(dihydrogénophosphate) peut subir des réactions de substitution nucléophile.
Oxydation et réduction: Le composé peut participer à des réactions d'oxydation et de réduction, bien que celles-ci soient moins fréquentes.
Phosphorylation: Le composé lui-même est un dérivé phosphorylé du 5-Bromo-2’-désoxyuridine.
Réactifs et conditions courants:
Agents bromants: Utilisés pour l'étape de bromation initiale.
Agents phosphorylants: Utilisés pour introduire le groupe phosphate.
Solvants: Les solvants courants comprennent l'eau, l'éthanol et le diméthylsulfoxyde (DMSO).
Principaux produits:
5-Bromo-2’-désoxyuridine: Le produit principal avant la phosphorylation.
5-Bromo-2’-désoxyuridine 5’-(dihydrogénophosphate): Le produit final après phosphorylation.
4. Applications de la recherche scientifique
Chimie:
- Utilisé comme marqueur pour les études de synthèse de l'ADN et de prolifération cellulaire.
- Incorporé dans l'ADN pour étudier les effets de diverses modifications chimiques .
Biologie:
- Largement utilisé en biologie cellulaire pour marquer les cellules en division.
- Aide à suivre la progression du cycle cellulaire et à identifier les cellules proliférantes .
Médecine:
- Utilisé en recherche sur le cancer pour étudier la croissance tumorale et la réponse aux traitements.
- Agit comme un radiosensibilisateur en cancérothérapie, en améliorant les effets des rayonnements sur les cellules cancéreuses .
Industrie:
- Employé dans le développement d'outils de diagnostic et d'essais pour détecter la prolifération cellulaire.
- Utilisé dans la production de réactifs de recherche et de kits pour les études de biologie moléculaire .
5. Mécanisme d'action
Mécanisme: Le 5-Bromo-2’-désoxyuridine 5’-(dihydrogénophosphate) est incorporé dans l'ADN à la place de la thymidine pendant la phase S du cycle cellulaire. Cette incorporation permet aux chercheurs de suivre la synthèse de l'ADN et la prolifération cellulaire. L'atome de brome dans le composé peut également être utilisé dans des études de diffraction des rayons X pour analyser la structure de l'ADN .
Cibles moléculaires et voies:
Thymidylate synthase: Le composé cible la thymidylate synthase, une enzyme impliquée dans la synthèse de l'ADN.
Voies de réplication de l'ADN: Il est incorporé dans l'ADN en réplication, ce qui permet d'étudier les mécanismes de réplication et de réparation de l'ADN.
Comparaison Avec Des Composés Similaires
Composés similaires:
5-Iodo-2’-désoxyuridine: Un autre analogue de la thymidine utilisé dans des applications similaires.
5-Fluoro-2’-désoxyuridine: Utilisé dans la recherche et la thérapie du cancer.
2’-Désoxyuridine: L'analogue non halogéné du 5-Bromo-2’-désoxyuridine.
Unicité: Le 5-Bromo-2’-désoxyuridine 5’-(dihydrogénophosphate) est unique en raison de son atome de brome, qui permet des applications spécifiques dans les études de diffraction des rayons X et son utilisation comme radiosensibilisateur. Son incorporation dans l'ADN fournit un outil précieux pour étudier la prolifération cellulaire et la synthèse de l'ADN .
Propriétés
IUPAC Name |
disodium;[5-(5-bromo-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN2O8P.2Na/c10-4-2-12(9(15)11-8(4)14)7-1-5(13)6(20-7)3-19-21(16,17)18;;/h2,5-7,13H,1,3H2,(H,11,14,15)(H2,16,17,18);;/q;2*+1/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBKAOEOILGHOCX-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)Br)COP(=O)([O-])[O-])O.[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN2Na2O8P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51432-32-7 | |
| Record name | 5'-Uridylic acid, 5-bromo-2'-deoxy-, disodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.983 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-benzyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B1524866.png)

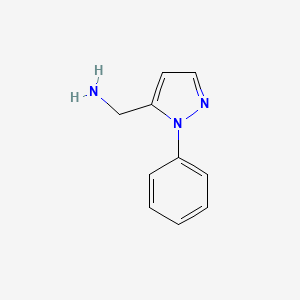
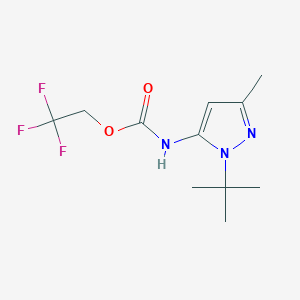
![2,2,2-trifluoroethyl N-[2-(4-ethylpiperazin-1-yl)phenyl]carbamate](/img/structure/B1524873.png)
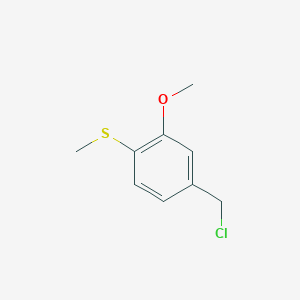
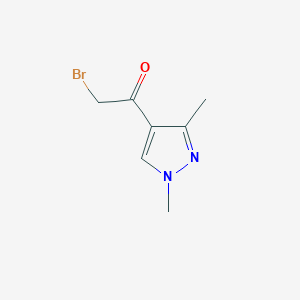
![tert-butyl N-[(2R)-2-(2-fluorophenyl)-2-hydroxyethyl]carbamate](/img/structure/B1524876.png)
![1-benzyl-7-chloro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1524877.png)
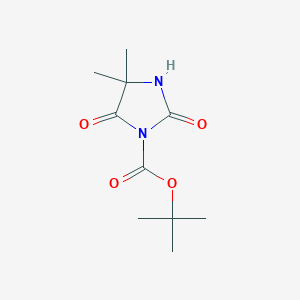
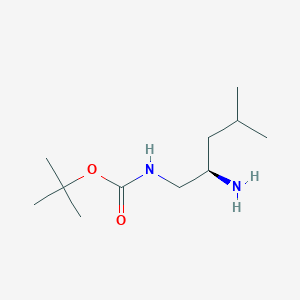
![5-(3-([1,1'-Biphenyl]-3-yl)prop-1-yn-1-yl)-6-ethylpyrimidine-2,4-diamine](/img/structure/B1524884.png)
